Biotin Diacid

Description

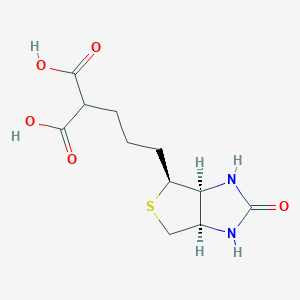

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJBVGZSIAZDKJ-FXQIFTODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628691 |

Source

|

| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57671-79-1 |

Source

|

| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Structure of Biotin Diacid: Structural Anatomy and Synthetic Origins

The following technical guide provides an in-depth structural and functional analysis of Biotin Diacid, specifically identified as Biotin EP Impurity B (CAS 57671-79-1). This content is designed for research scientists and CMC (Chemistry, Manufacturing, and Controls) professionals involved in high-purity ligand synthesis and impurity profiling.

Executive Summary

This compound (CAS: 57671-79-1), chemically known as 2-[3-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid , is a critical dicarboxylic acid derivative of D-Biotin (Vitamin B7).[1][2][3][4]

While often categorized as a pharmacopeial impurity (EP Impurity B ), this compound represents a pivotal "fork" in the synthetic pathway of biotin. Unlike the native vitamin, which possesses a pentanoic acid (valeric) side chain, this compound features a propyl-malonic acid tail. This structural variance—specifically the presence of a geminal dicarboxylic acid moiety—alters its solubility, pKa, and metal-chelating properties, making it a critical quality attribute (CQA) in drug substance characterization and a unique scaffold for bifunctional bioconjugation.

Structural Anatomy & Physicochemical Properties[3]

The core distinction between Biotin and this compound lies in the terminal functionalization of the aliphatic side chain. Both share the identical fused ureido-tetrahydrothiophene bicyclic ring system, preserving the high-affinity binding motif required for Avidin/Streptavidin interaction.

Comparative Structural Analysis[3]

| Feature | D-Biotin (Native) | This compound (Impurity B)[3] |

| CAS Number | 58-85-5 | 57671-79-1 |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₁H₁₆N₂O₅S |

| Molecular Weight | 244.31 g/mol | 288.32 g/mol |

| Side Chain | Pentanoic acid (Valeric acid) | 3-(Propyl)propanedioic acid (Propyl-malonic acid) |

| Carboxyl Groups | 1 (Mono-acid) | 2 (Geminal Di-acid) |

| Stereochemistry | (3aS, 4S, 6aR) | (3aS, 4S, 6aR) |

| pKa (approx.) | ~4.5 (Carboxyl) | pKa₁ ~2.8, pKa₂ ~5.7 (Malonic system) |

Molecular Geometry

The "Diacid" is essentially a malonic acid homolog of biotin. In the standard biotin synthesis (Sternbach/Goldberg routes), the side chain is often built via a malonic ester synthesis. This compound is the hydrolyzed intermediate before the final decarboxylation step that yields the linear pentanoic chain.

-

The Ring System: The cis-fused ureido ring remains planar, ensuring H-bond donation to residues (e.g., Asn23, Ser27, Tyr43) in the Streptavidin pocket is maintained.

-

The Tail: The geminal dicarboxylic acid group at the terminus creates a bulky, highly polar "head" that can sterically interfere with deep-pocket binding if not accounted for, or conversely, provide a dual-attachment point for surface immobilization.

Mechanistic Origin: The Malonic Fork

To understand the presence of this compound in high-purity samples, one must analyze the synthetic vector. It is rarely a degradation product of Biotin itself; rather, it is a synthetic precursor that failed to undergo decarboxylation.

Pathway Visualization

The following diagram illustrates the "Malonic Fork"—the critical junction where this compound is formed and subsequently converted (or retained as an impurity).

Figure 1: The Synthetic Origin of this compound. The compound represents the penultimate intermediate in the total synthesis of Biotin. Failure to drive the decarboxylation to completion results in the retention of this compound as Impurity B.

Significance in Drug Development

For researchers developing biotinylated conjugates or analyzing raw material purity, this compound presents specific challenges and opportunities.

A. Impurity Profiling (The "Silent" Contaminant)

Because this compound shares the identical UV chromophore (ureido ring, λ_max ~200-210 nm) and similar solubility to Biotin, it is difficult to detect via standard UV-Vis spectroscopy.

-

Risk: In conjugation reactions (e.g., NHS-ester formation), the diacid possesses two reactive carboxyl groups. Activation can lead to cross-linking or the formation of heterogeneous conjugates (mono- vs. di-substituted species), altering the pharmacokinetics of the final drug product.

-

Regulatory: The European Pharmacopoeia (EP) strictly limits this impurity (Impurity B) in pharmaceutical-grade Biotin.

B. Bifunctional Utility

Conversely, for application scientists, the Diacid is a valuable scaffold.[5]

-

Metal Chelation: The malonic acid moiety is a potent bidentate ligand for divalent cations (Ca²⁺, Mg²⁺, Zn²⁺), unlike the monodentate carboxylate of native biotin.

-

Surface Chemistry: The dual carboxyls allow for "multipoint" attachment to amine-functionalized surfaces, potentially increasing the stability of the immobilized ligand against hydrolytic cleavage.

Experimental Protocol: Analytical Separation

To distinguish this compound from Biotin, a self-validating HPLC protocol relying on the pKa difference of the side chains is required. The Diacid is significantly more polar/acidic.

Objective: Quantify this compound (Impurity B) in a bulk Biotin sample.

Methodology

-

Column Selection: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). A standard C18 is sufficient due to the polarity difference.

-

Mobile Phase Design:

-

Solvent A: Phosphate buffer (pH 2.5). Rationale: Low pH suppresses ionization of the carboxyl groups, increasing retention of the native Biotin. However, the dicarboxylic acid (Diacid) will remain more polar than the monocarboxylic Biotin.

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient Profile:

-

Start: 95% A / 5% B (Hold 2 mins).

-

Ramp: To 80% A / 20% B over 15 mins.

-

Causality: A shallow gradient is necessary to separate the Diacid (elutes earlier) from the main Biotin peak.

-

-

Detection: UV at 210 nm.

Self-Validating Criteria (System Suitability)

-

Resolution (Rs): The resolution between this compound (RT ~6 min) and Biotin (RT ~10 min) must be > 2.0.

-

Tailing Factor: Must be < 1.5. Malonic acid derivatives often tail due to silanol interactions; ensure the buffer ionic strength is > 50 mM.

References

-

European Pharmacopoeia (Ph.[5] Eur.) . Biotin Monograph 10.0, Impurity B (this compound). [Link][3][5]

-

National Institutes of Health (NIH) - PubChem . Biotin Compound Summary (Contextualizing synthesis intermediates). [Link]

-

De Clercq, P. J. Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews, 1997. (Provides mechanistic detail on the malonate substitution pathway). [Link]

Sources

Physical and chemical properties of Biotin Diacid

An In-depth Technical Guide to the Physical and Chemical Properties of Biotin Diacid

Introduction: Beyond Conventional Biotinylation

For decades, the immutable affinity between biotin and avidin proteins has been a cornerstone of life science research, enabling countless detection and purification applications. The standard biotin molecule, with its single valeric acid side chain, offers a reliable handle for conjugation. However, the evolution of complex molecular architectures in drug delivery, proteomics, and materials science has necessitated more versatile tools. This compound (CAS 57671-79-1) emerges as a pivotal reagent in this advanced landscape. By incorporating a second carboxylic acid group, it transcends the role of a simple labeling agent, becoming a bifunctional linker capable of bridging multiple molecular entities with precision.

This guide provides a comprehensive technical overview of the core physicochemical properties, reactivity, and strategic applications of this compound. It is intended for researchers, drug development professionals, and scientists who require a deeper understanding of how to leverage this unique molecule for sophisticated bioconjugation strategies. We will delve into not only its fundamental characteristics but also the causal logic behind its application in advanced experimental designs, providing field-proven protocols and validation strategies.

Molecular Identity and Structural Comparison

The defining feature of this compound is the presence of two carboxyl groups, which fundamentally alters its conjugation potential compared to standard D-Biotin.

As illustrated, this compound retains the core fused-ring structure essential for high-affinity avidin binding while presenting two distinct points for covalent attachment via its carboxyl groups.

Physicochemical Properties: A Comparative Overview

The introduction of an additional carboxyl group influences key physical properties such as solubility and acidity. While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and compare them to the well-characterized D-Biotin.

| Property | D-Biotin | This compound | Rationale for Differences |

| CAS Number | 58-85-5[1] | 57671-79-1[2] | Unique chemical structures. |

| Molecular Formula | C₁₀H₁₆N₂O₃S[1][3] | C₁₁H₁₆N₂O₅S[2] | Addition of a -COOH group and modification of the side chain. |

| Molecular Weight | 244.31 g/mol [1][3] | 288.32 g/mol [2] | Corresponds to the change in molecular formula. |

| Appearance | White to off-white crystalline powder[3] | White to off-white solid (presumed) | Expected to be similar to D-Biotin. |

| Melting Point | ~232 °C (with decomposition)[1][4] | Not reported | The added polarity and potential for more extensive hydrogen bonding may alter the melting point. |

| pKa | ~4.5 (for the single carboxyl group)[5] | Two distinct pKa values are expected | The two carboxyl groups will have different pKa values due to their different chemical environments. |

| Solubility | Sparingly soluble in water (0.22 g/L at 25°C); soluble in alkaline solutions (e.g., 2M NH₄OH) and polar organic solvents like DMSO and DMF.[3][4][6][7] | Expected to have higher aqueous solubility at neutral and alkaline pH. | The presence of a second ionizable carboxyl group increases the molecule's overall polarity and potential for salt formation, enhancing solubility in aqueous media. |

Chemical Reactivity and Stability

Stability: this compound is expected to share the stability profile of the core biotin structure. It is relatively stable to heat and oxidation under standard laboratory conditions.[8] Aqueous solutions are stable at neutral and moderately acidic pH but are less stable at pH values above 9.[3][7] For long-term storage, the solid compound should be kept desiccated and refrigerated (2-8 °C).[7][9]

Reactivity: The chemical utility of this compound is centered on the reactivity of its two carboxyl groups. These groups can be activated to form stable amide bonds with primary amines, making it an ideal tool for crosslinking proteins, labeling biomolecules, or attaching to amine-functionalized surfaces.

The primary mechanism for activating carboxyl groups is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .[10][11]

Causality of the EDC/NHS Reaction:

-

Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, reverting back to the original carboxylate.

-

Stabilization: NHS is added to react with the O-acylisourea intermediate, displacing it to form a more stable, amine-reactive NHS ester.[11] This semi-stable ester has a longer half-life, increasing the efficiency of the subsequent reaction with the target amine.

-

Conjugation: The NHS ester readily reacts with a primary amine (-NH₂) on the target molecule, forming a stable amide bond and releasing NHS as a byproduct.[12]

This two-step, one-pot reaction provides a reliable method for bioconjugation in aqueous buffers at physiological pH.[13]

Strategic Applications: The Bifunctional Advantage

The presence of two addressable carboxyl groups is not redundant; it is a strategic advantage. It allows for orthogonal or sequential conjugation strategies that are impossible with standard biotin.

-

Advanced Linker Synthesis: One carboxyl group can be used to attach a specific payload (e.g., a drug, a fluorophore), while the second carboxyl is used to conjugate the entire complex to a targeting moiety like an antibody.

-

Surface Immobilization: this compound can be used to functionalize amine-coated surfaces (e.g., beads, slides, nanoparticles). The unreacted, second carboxyl group is then available for subsequent covalent attachment of other molecules, creating a multifunctional surface.

-

Polymer and Hydrogel Formation: The diacid functionality allows the molecule to act as a crosslinking agent in the formation of biotinylated polymers or hydrogels, where the biotin serves as a target for subsequent protein binding.

Experimental Protocol: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol describes a field-proven method for labeling a protein containing primary amines (e.g., lysine residues) with this compound.

Core Principle: This is a self-validating protocol. The key to success is the molar ratio of reagents and the careful control of reaction conditions to favor the formation of the stable NHS-ester intermediate, leading to efficient and specific conjugation to the target protein.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column or dialysis cassette for purification

Workflow Visualization:

Sources

- 1. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. webqc.org [webqc.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]

- 9. fishersci.com [fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

Biotin Diacid IUPAC name and synonyms

Biochemical Identity & Application Guide: Biotin Diacid (CAS 57671-79-1) [1][2]

Executive Summary

This compound (CAS 57671-79-1), formally known as Biotin Impurity B within European Pharmacopoeia (EP) standards, represents a critical intermediate and process impurity in the synthesis of Biotin (Vitamin B7).[1] Structurally, it differs from biotin by the presence of a terminal geminal dicarboxylic acid (malonic acid moiety) instead of the standard valeric acid side chain.

While often categorized strictly as a process impurity in CMC (Chemistry, Manufacturing, and Controls) workflows, this compound possesses unique chemical utility. Its dual-carboxyl functionality offers a scaffold for branched bioconjugation, allowing for the attachment of two payloads per biotin unit or enhanced aqueous solubility in linker systems.[1] This guide analyzes its chemical architecture, synthetic causality, analytical characterization, and applications in high-precision drug development.[1]

Part 1: Chemical Architecture & Identity

This compound is the non-decarboxylated precursor to biotin.[1] Understanding its structure is essential for distinguishing it from biotin during HPLC purification and for exploiting its reactivity in linker chemistry.[1]

Nomenclature and Identifiers

| Parameter | Technical Detail |

| Common Name | This compound |

| EP Designation | Biotin Impurity B |

| CAS Registry Number | 57671-79-1 |

| IUPAC Name | 2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid |

| Molecular Formula | C₁₁H₁₆N₂O₅S |

| Molecular Weight | 288.32 g/mol |

| Chirality | 3 chiral centers (3aS, 4S, 6aR); identical stereochemistry to D-Biotin.[1][3][4][5] |

| Solubility | Soluble in DMSO, dilute aqueous base; slightly soluble in Methanol. |

Structural Analysis: The "Malonate" Difference

The defining feature of this compound is the modification of the valeric acid tail.[1]

-

Biotin: Contains a pentanoic acid side chain (–CH₂–CH₂–CH₂–CH₂–COOH).[1]

-

This compound: Contains a propyl-malonic acid side chain (–CH₂–CH₂–CH₂–CH(COOH)₂).[1]

This geminal diacid group lowers the pKa compared to biotin, altering its retention time in reverse-phase chromatography and increasing its polarity.[1]

Part 2: Synthesis & Process Causality

To control this compound levels in drug substances, one must understand its origin. It is typically formed via the Malonic Ester Synthesis route, a classical method for extending carbon chains.

The Synthetic Pathway

In the industrial synthesis of biotin (often variations of the Sternbach or Goldberg routes), the thiophane ring system is constructed first. The side chain is often introduced or completed by reacting a halide precursor with a malonate ester.[1]

-

Alkylation: A biotin precursor with a propyl-halide side chain reacts with diethyl malonate.[1]

-

Hydrolysis: The diester is hydrolyzed to form This compound .[1]

-

Decarboxylation (The Critical Step): Heating this compound causes the loss of one CO₂ molecule, yielding Biotin .

Failure Mode: Incomplete decarboxylation results in residual this compound in the final API (Active Pharmaceutical Ingredient).[1]

Visualization: Synthesis & Impurity Formation

Figure 1: The causal pathway of this compound formation.[1] It is the obligate precursor to Biotin in malonate-based synthesis.[1] Incomplete thermal decarboxylation leads to its presence as Impurity B.

Part 3: Applications in Drug Development

While regulatory bodies view this compound primarily as an impurity to be minimized (<0.15% per ICH Q3A), synthetic chemists utilize it for specific bioconjugation strategies.

As a Reference Standard (CMC & Quality Control)

In the development of Biotin API or biotinylated antibodies:

-

System Suitability: this compound is used to validate the resolution of HPLC methods.[1] Because of its two carboxylic acid groups, it elutes earlier than biotin in Reverse-Phase (RP-HPLC) methods under acidic conditions.[1]

-

Quantification: It serves as an external standard to quantify process-related impurities in commercial biotin batches.[1]

As a "Branched" Linker Scaffold

The geminal diacid structure allows for unique chemical modifications that standard biotin cannot achieve:

-

Dual-Payload Conjugation: The two carboxylic acid groups can be activated (e.g., via NHS-ester formation) to attach two identical or distinct pharmacophores, increasing the drug-to-antibody ratio (DAR) or signal intensity in detection assays.[1]

-

Chelating Agents: The dicarboxylic acid motif can participate in coordinating metal ions (e.g., in MRI contrast agents), although specific chelators like DOTA are more common.

Disambiguation: Biotin-PEG-Diacid

Researchers must distinguish This compound (CAS 57671-79-1) from Biotin-PEG-Diacid .[1]

-

Biotin-PEG-Diacid: A polymer linker where biotin is attached to one end of a PEG chain, and the other end terminates in a diacid (e.g., glutamic acid derivative) or simply refers to a PEG chain flanked by acid groups with biotin attached centrally. Always verify the CAS and structure before purchasing.

Part 4: Analytical Characterization Protocols

To detect and isolate this compound, specific chromatographic conditions are required due to its structural similarity to biotin.

Protocol: RP-HPLC Separation

-

Objective: Separate this compound (Impurity B) from Biotin.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Phosphate buffer (pH 2.5).[1] Note: Low pH suppresses ionization of carboxyl groups, improving retention, but the diacid will still be more polar.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0% to 50% B over 20 minutes.

-

Detection: UV at 210 nm (amide bond absorption).[1]

-

Expected Result: this compound elutes before Biotin due to higher polarity (two polar -COOH groups vs. one).[1]

Analytical Logic Flow

Figure 2: Analytical workflow for distinguishing this compound from the parent compound. The separation relies on the polarity difference induced by the extra carboxyl group.

Part 5: Stability and Handling

-

Hygroscopicity: this compound is solid but can be hygroscopic.[1] Store in a desiccator.

-

Thermal Stability: As a precursor that decarboxylates upon heating, avoid high temperatures (>150°C) during processing unless conversion to biotin is desired.

-

Reactivity: The geminal dicarboxylic acid is prone to decarboxylation under acidic heat or thermal stress.[1] For conjugation reactions (e.g., EDC/NHS coupling), keep temperatures low (0-4°C) to prevent degradation.

References

-

European Pharmacopoeia Commission. (2023).[1] Monograph: Biotin.[1][2][3][7][8][9][10][11][12][13] European Directorate for the Quality of Medicines (EDQM).[1]

-

Sternbach, L. H. (1963). Biotin.[1][2][3][4][7][8][9][10][11][12][13] In Comprehensive Biochemistry, Vol 11.[7] Elsevier.[1] (Foundational synthesis reference).

-

ChemicalBook. (2024).[1] this compound Product Entry (CAS 57671-79-1).[1][2][3]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Biotin.[1] (See section on Impurities/Related Compounds).[1]

-

De Clercq, P. J. (1997). Biotin: A Timeless Challenge for Total Synthesis.[1] Chemical Reviews, 97(6), 1755-1792.[1]

Sources

- 1. echemi.com [echemi.com]

- 2. rac Biotin-d4 | CAS 1217850-77-5 | LGC Standards [lgcstandards.com]

- 3. This compound CAS#: 57671-79-1 [amp.chemicalbook.com]

- 4. Biotin-d | C10H16N2O3S | CID 54499400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exposome-Explorer - Biotin (Compound) [exposome-explorer.iarc.fr]

- 6. biotin impurity suppliers USA [americanchemicalsuppliers.com]

- 7. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Hydrophilic Drug Delivery: Encapsulation of Biotin in Alginate Microparticles [mdpi.com]

- 13. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of Dicarboxylic Acids in Biotin Chemistry: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic application of biotin and its derivatives is a cornerstone of modern biotechnology. From targeted drug delivery to sophisticated immunoassays, the unique, high-affinity interaction between biotin and avidin or streptavidin is a powerful tool. This technical guide delves into a crucial, yet often overlooked, aspect of biotin chemistry: the role of dicarboxylic acids. While the term "Biotin Diacid" is not standard nomenclature, this guide will illuminate the significance of dicarboxylic acid moieties in the biosynthesis of biotin and their application as versatile linkers in the synthesis of novel biotin conjugates for advanced biomedical applications.

This guide will provide an in-depth exploration of the synthesis, characterization, and application of biotin derivatives featuring dicarboxylic acids, with a particular focus on pimelic acid, the natural precursor to biotin. We will explore the causal relationships behind experimental choices, present detailed protocols, and offer insights to empower researchers in their own work.

The Natural Blueprint: Pimelic Acid as the Dicarboxylic Acid Cornerstone of Biotin Biosynthesis

The journey of biotin within biological systems begins with a C7 α,ω-dicarboxylic acid known as pimelic acid.[1][2][3] Understanding this natural biosynthetic pathway provides fundamental insights into the chemical logic of biotin's structure and function. In most bacteria, the synthesis of the pimelate moiety is a fascinating modification of the canonical fatty acid synthesis pathway.[1][2][3]

The process is initiated by the methylation of the ω-carboxyl group of a malonyl-acyl carrier protein (ACP) derivative by the enzyme BioC.[2] This methylation acts as a disguise, allowing the molecule to enter the fatty acid synthesis machinery.[4] Through successive rounds of elongation, the carbon chain is extended to form pimeloyl-ACP methyl ester.[2] The final step in the formation of the pimelate moiety is the cleavage of the methyl ester by the enzyme BioH, yielding pimeloyl-ACP.[4] This pimeloyl-ACP then enters the conserved downstream pathway to form the characteristic bicyclic ring structure of biotin.[1][5]

The key takeaway for the synthetic chemist is the inherent presence of a dicarboxylic acid precursor in nature's design of biotin. This provides a compelling rationale for the exploration of dicarboxylic acids as linkers in synthetic biotin derivatives, as they can mimic this natural structural motif.

Diagram: The Biotin Biosynthesis Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detectability of biotin tags by LC-MS/MS | bioRxiv [biorxiv.org]

- 5. KEGG PATHWAY: eco00780 [kegg.jp]

Biotin Diacid: Structural Discovery and Pharmaceutical Significance

The following technical guide details the discovery, structural history, and pharmaceutical significance of Biotin Diacid (specifically identified as Biotin Impurity B and historically linked to the structural elucidation of Vitamin H).

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

This compound (CAS 57671-79-1), chemically known as 2-[3-(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid , represents a critical intersection between the historical elucidation of Vitamin H and modern pharmaceutical quality control.[1][2] Historically, the formation of dicarboxylic acids (diacids) via oxidative degradation was the "Rosetta Stone" that allowed Vincent du Vigneaud to determine the structure of biotin in the 1940s. In contemporary drug development, this compound is recognized as Impurity B (EP/USP), a key process-related impurity arising from incomplete decarboxylation during the industrial Sternbach synthesis. This guide analyzes the diacid’s dual role: as a historical structural proof and a modern critical quality attribute (CQA).

Historical Context: The "Diacid" in Structural Elucidation

Before it was a known impurity, the concept of a "this compound" was central to the discovery of biotin’s structure. In the early 1940s, the chemical identity of biotin was unknown. Vincent du Vigneaud and colleagues utilized oxidative degradation to break the molecule down into identifiable fragments.

The Degradation Logic

Du Vigneaud’s team established that biotin contained a cyclic urea and a sulfur atom. To locate the side chain and the ring structure, they performed a series of hydrolytic and oxidative steps:

-

Hydrolysis: Barium hydroxide hydrolysis opened the cyclic urea, yielding a diamino carboxylic acid .

-

Oxidation: Oxidative cleavage of the diamino acid (using nitric acid or permanganate) yielded Adipic Acid and Pimelic Acid (both dicarboxylic acids).

-

The isolation of Pimelic Acid (C7 diacid) was pivotal. It confirmed that the biotin side chain (valeric acid) was attached to the ring in a way that, upon degradation, preserved a 7-carbon backbone.

-

Visualization of the Historical Proof

The following diagram illustrates the logical flow of du Vigneaud's degradation strategy, highlighting the role of diacids as structural markers.

Figure 1: Historical degradation pathway. The isolation of Pimelic Acid (a diacid) confirmed the valeric acid side chain structure.

Technical Analysis: Modern this compound (Impurity B)[3]

In modern pharmaceutical chemistry, "this compound" refers specifically to the malonic acid derivative of biotin. It is a byproduct of the industrial synthesis route.

Chemical Identity[1]

-

Common Name: this compound (Impurity B).[3]

-

IUPAC Name: 2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid.[2][4]

-

Structural Difference: Unlike Biotin, which has a pentanoic acid side chain (5 carbons, mono-acid), this compound has a propyl-malonic acid side chain (3 carbons + malonic group).

Origin: The Sternbach Synthesis Mechanism

Most industrial biotin is produced via the Sternbach (Hoffmann-La Roche) or Goldberg synthesis. The final steps involve building the side chain.

-

Precursor: A thiophanium intermediate with a halide side chain.

-

Substitution: Reaction with Diethyl Malonate (sodium salt) adds the carbon framework.

-

Hydrolysis & Decarboxylation: The diester is hydrolyzed to a geminal dicarboxylic acid (The this compound).

-

Heat: Thermal decarboxylation removes one carboxyl group to form Biotin.

-

Failure Mode: If the decarboxylation step is incomplete, This compound remains as a contaminant.

-

Synthetic Pathway Visualization

This diagram details the specific step where this compound is formed and how it persists as an impurity.

Figure 2: Origin of this compound (Impurity B) during the Sternbach synthesis via incomplete decarboxylation.

Experimental Protocols & Analytical Standards

For researchers and QC scientists, detecting and controlling this compound is a mandatory requirement under EP/USP monographs.

Protocol: HPLC Detection of this compound

This protocol is derived from standard pharmacopeial methods for Biotin related substances.

Objective: Separate this compound (Impurity B) from Biotin API.

Reagents:

-

Mobile Phase A: 10 mM Phosphate Buffer (pH 2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

Methodology:

-

Preparation: Dissolve Biotin sample (1 mg/mL) in Mobile Phase A (heating to 50°C may be required for solubility, followed by cooling).

-

Gradient Elution:

-

0-5 min: 95% A (Isocratic).

-

5-20 min: Linear gradient to 80% A.

-

20-30 min: Linear gradient to 50% A.

-

-

Detection: UV Absorbance at 205 nm (Biotin has low UV activity; low wavelength is critical).

-

System Suitability:

-

Biotin Retention Time (RT): ~12.0 min.

-

This compound RT: ~0.85 - 0.90 RRT (Relative Retention Time). Note: Being more polar due to two carboxyl groups, it elutes slightly earlier than Biotin.

-

Data Interpretation:

| Compound | RRT (Approx) | Limit (EP/USP) | Structural Characteristic |

| This compound | 0.85 | NMT 0.5% | Malonic acid tail (Polar) |

| Biotin | 1.00 | N/A | Valeric acid tail |

| Biotin Sulfoxide | 0.60 | NMT 1.0% | Oxidized Sulfur |

Protocol: Historical Hydrolysis (Du Vigneaud Reconstruction)

For researchers replicating degradation studies or synthesizing derivatives.

-

Reagent: Barium Hydroxide [Ba(OH)₂·8H₂O] saturated solution.

-

Reaction: Reflux Biotin (1g) in 50mL saturated Ba(OH)₂ for 20 hours at 140°C (sealed tube or autoclave).

-

Workup: Acidify with H₂SO₄ to precipitate BaSO₄. Filter.

-

Result: The filtrate contains the Diamino Carboxylic Acid (historical precursor). Note: This is distinct from this compound (Impurity B).

References

-

Du Vigneaud, V., et al. (1942).[8] The Structure of Biotin. Journal of Biological Chemistry , 146, 475-485.

-

Hofmann, K. (1943).[9] The Chemistry and Biochemistry of Biotin. Advances in Enzymology , 3, 289-313.

-

European Pharmacopoeia (Ph. Eur.) . Biotin Monograph 1073. EDQM . (Defines Impurity B standards).

- Sternbach, L. H. (1963). Biotin Synthesis. Comprehensive Biochemistry, 11, 66.

-

Gerecke, M., et al. (1970). Industrial Synthesis of Biotin. Helvetica Chimica Acta , 53, 991.

Sources

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliatesblog.wordpress.com [pharmaffiliatesblog.wordpress.com]

- 4. usbio.net [usbio.net]

- 5. This compound | CAS 57671-79-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Diacid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Full text of "British Chemical and Physiological Abstracts, 1942, parts AI and AII" [archive.org]

- 9. Full text of "Annual Reports On The Progress Of Chemistry Vol-xxxviii" [archive.org]

Biotin Diacid: Chemical Origins, Biosynthetic Context, and Analytical Characterization

Topic: Natural Sources and Biosynthesis of Biotin Diacid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 57671-79-1), chemically known as 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid , is a critical dicarboxylic acid derivative of biotin (Vitamin B7).[1][2][3][4][5][6][7][8][9][10] While often encountered as Impurity B in pharmaceutical-grade biotin, it represents a pivotal structural motif in both the industrial chemical synthesis of biotin and the theoretical understanding of biotin’s dicarboxylic acid precursors.

This guide clarifies the distinction between the synthetic This compound (a malonyl-derivative intermediate) and the natural dicarboxylic acid precursors (e.g., Pimelic Acid ) and catabolites (e.g., Bisnorbiotin ) found in biological systems. It provides a comprehensive technical analysis of the biosynthetic pathways of the biotin scaffold, the synthetic origins of this compound, and rigorous protocols for its isolation and analysis.

Chemical Identity & Structural Analysis[7]

This compound differs from native biotin by the presence of a geminal dicarboxylic acid group at the terminus of the side chain, rather than a simple valeric acid tail.

Table 1: Physicochemical Comparison

| Feature | D-Biotin (Vitamin B7) | This compound (Impurity B) | Bisnorbiotin (Natural Catabolite) |

| CAS Number | 58-85-5 | 57671-79-1 | 533-48-2 |

| Formula | |||

| MW ( g/mol ) | 244.31 | 288.32 | 216.26 |

| Side Chain | Valeric Acid (C5) | Propyl-malonic acid (Branched C4) | Propionic Acid (C3) |

| Acidity (pKa) | ~4.5 (COOH) | ~2.8, ~5.7 (Gem-diacid) | ~4.7 (COOH) |

| Origin | Natural Biosynthesis | Chemical Synthesis Intermediate |

Natural Sources & Biosynthetic Context[11][12]

While This compound (CAS 57671-79-1) is primarily a synthetic artifact, its structural components mirror the dicarboxylic acid strategy nature uses to assemble the biotin skeleton. Understanding the natural biosynthesis of biotin is essential for researchers attempting to engineer novel biotin analogues or understand the metabolic flux of biotin-related diacids.

Natural Biosynthesis of the Biotin Scaffold

In bacteria (e.g., E. coli, B. subtilis) and plants, the biotin thiophane ring is constructed upon a dicarboxylic acid foundation derived from Pimeloyl-ACP (or Pimeloyl-CoA).

-

Precursor: Pimelic Acid (

) is the natural "diacid" source. -

Pathway Logic: The pathway condenses pimeloyl-ACP with alanine to form 7-keto-8-aminopelargonic acid (KAPA), closing the ring to form Dethiobiotin, which is then sulfurated.

Catabolic Formation of Acid Metabolites

In mammals, biotin is recycled or degraded via

-

Bisnorbiotin: Formed by one cycle of

-oxidation (loss of 2 carbons). -

Tetranorbiotin: Formed by two cycles (loss of 4 carbons).

Visualization: Biosynthesis vs. Chemical Synthesis

The following diagram contrasts the natural production of the biotin scaffold (from Pimeloyl-ACP) with the chemical synthesis route that generates This compound as an intermediate.

Figure 1: Comparison of the natural biosynthetic pathway (left) utilizing Pimeloyl-ACP and the industrial chemical synthesis (right) which proceeds via the this compound intermediate.

Synthetic Origins of this compound

This compound is chemically significant as the immediate precursor to biotin in the Sternbach and related industrial syntheses.

Mechanism of Formation

-

Alkylation: A thiolactone-derived halide reacts with sodium diethyl malonate.

-

Ester Hydrolysis: The resulting diester is hydrolyzed to form the free dicarboxylic acid (This compound ).

-

Decarboxylation: Heating the gem-diacid causes the loss of one carboxyl group as

, yielding the mono-acid (Biotin).-

Critical Control Point: If the decarboxylation step is incomplete, This compound remains as a contaminant (Impurity B) in the final product.

-

Utility in Drug Development

This compound is not merely an impurity; it is a versatile bifunctional building block .

-

Crosslinking: The two carboxyl groups allow for the conjugation of two distinct payloads (e.g., a drug and a fluorophore) to a single biotin anchor.

-

Avidin Binding: The modification at the side chain terminus generally preserves the ureido ring's affinity for avidin/streptavidin, although steric hindrance from the branched malonate group may slightly alter binding kinetics compared to native biotin.

Experimental Protocols

Protocol: HPLC Detection of this compound (Impurity B)

This protocol is designed to separate Biotin from its biosynthetic precursors and synthetic diacid impurities.

Principle: Reverse-phase chromatography with phosphate buffer/acetonitrile gradient. This compound, being more polar (due to two COOH groups) and structurally distinct, elutes differently than Biotin.

Reagents:

-

Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

Workflow:

-

Preparation: Dissolve 10 mg of sample in 10 mL of Mobile Phase A.

-

Equilibration: Flow rate 1.0 mL/min, 90% A / 10% B.

-

Gradient Profile:

-

0-5 min: Isocratic 10% B.

-

5-20 min: Linear gradient to 40% B.

-

20-25 min: Wash at 40% B.

-

25-30 min: Re-equilibrate to 10% B.

-

-

Detection: UV absorbance at 210 nm (carbonyl detection).

-

Analysis:

Protocol: Isolation of Biotin Catabolites (Bisnorbiotin) from Biological Media

For researchers studying natural catabolism.

-

Sample Collection: Collect urine or culture supernatant.

-

Solid Phase Extraction (SPE):

-

Condition C18 cartridge with MeOH then Water.

-

Load acidified sample (pH 2.0).

-

Wash with 5% MeOH.

-

Elute with 50% MeOH/Water.

-

-

Derivatization (Optional for Sensitivity): React with p-bromophenacyl bromide to enhance UV/MS detection.

-

LC-MS/MS Analysis:

-

Transition for Biotin: 245.1 -> 227.1 m/z.

-

Transition for Bisnorbiotin: 217.1 -> 199.1 m/z.

-

Transition for this compound (Synthetic): 289.1 -> 245.1 m/z (Loss of CO2).

-

References

-

European Pharmacopoeia Commission. (2023). Biotin Monograph: Impurity B (this compound).[9] European Directorate for the Quality of Medicines. Link

-

Sternbach, L. H. (1963). The Synthesis of Biotin.[8][9][10][11][12] Comprehensive Biochemistry. Elsevier.

-

Lin, S., & Cronan, J. E. (2011). The BioC O-Methyltransferase Catalyzes the First Step of Biotin Synthesis in Escherichia coli. Journal of Biological Chemistry. Link

-

Mock, D. M. (2017). Biotin: From Nutrition to Therapeutics.[12] Journal of Nutrition. Link

-

PubChem Compound Summary. (2024). This compound (Impurity B).[6][9] National Center for Biotechnology Information. Link

Sources

- 1. This compound CAS#: 57671-79-1 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biotin impurity suppliers USA [americanchemicalsuppliers.com]

- 5. echemi.com [echemi.com]

- 6. D-Biotin Dimer Acid | CAS 1163708-46-0 | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. biosynth.com [biosynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Diacid | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. Biotin - Wikipedia [en.wikipedia.org]

Methodological & Application

Biotin Diacid applications in in situ hybridization (ISH)

Application Note: Biotin Diacid Applications in In Situ Hybridization (ISH)

Executive Summary

Standard biotinylation methods (e.g., Biotin-NHS esters or Biotin-16-dUTP) often suffer from steric hindrance and limited solubility, which can reduce hybridization efficiency and signal-to-noise ratios in complex tissue matrices.[1] This compound (CAS 57671-79-1) , a dicarboxylic acid derivative of biotin, represents a specialized class of linker chemistry.[1] By introducing a dicarboxylic acid moiety, this reagent facilitates the synthesis of highly soluble, extended-linker probes that minimize steric clashes between the nucleic acid backbone and the Streptavidin detection complex.[1]

This guide details the application of this compound in synthesizing high-performance ISH probes and provides a validated protocol for their use in detecting low-abundance RNA targets.[1]

The this compound Advantage: Mechanism & Chemistry

Unlike standard Biotin-NHS, which couples via a single amine-reactive site, this compound provides a propanedioic acid terminus.[1] This structural modification offers two critical advantages for ISH:

-

Enhanced Solubility: The additional free carboxyl group (if mono-conjugated) or the polar nature of the diacid linker significantly increases the hydrophilicity of the labeled probe.[1] This reduces non-specific binding to hydrophobic tissue components (e.g., lipids, collagen), lowering background noise.[1]

-

Steric Decongestion: When used as a linker scaffold (often coupled with PEG spacers), this compound extends the biotin moiety further from the nucleic acid helix.[1] This accessibility is crucial when detecting targets in cross-linked tissues (FFPE), where the probe must penetrate a dense protein meshwork to hybridize.[1]

Diagram 1: this compound Mechanism of Action

Caption: this compound serves as a hydrophilic spacer, projecting the biotin moiety away from the probe backbone to ensure optimal Streptavidin binding within dense tissue matrices.[1]

Comparative Analysis: this compound vs. Standard Reagents

| Feature | Standard Biotin-NHS Ester | This compound / Diacid-PEG | Impact on ISH |

| Solubility | Moderate (Hydrophobic spacer) | High (Carboxyl-rich/Polar) | Reduced background; better probe penetration.[1] |

| Linker Geometry | Linear, often rigid (LC-Biotin) | Branched or Extended | Reduced steric hindrance; higher detection sensitivity.[1] |

| Reactivity | Reacts with 1° Amines | Dicarboxylic Acid (Requires activation) | Allows versatile conjugation (e.g., double labeling or surface immobilization).[1] |

| Application | General Protein/DNA Labeling | Low-Copy RNA / Deep Tissue ISH | Critical for detecting rare transcripts.[1] |

Protocol: Probe Synthesis & In Situ Hybridization

Phase 1: Probe Labeling with this compound

Note: this compound requires activation (EDC/NHS) to react with amine-modified oligonucleotides.[1]

Reagents:

-

Amine-modified Oligonucleotide Probe (5' or 3' Amino-Modifier C6).[1]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

-

Sulfo-NHS (N-hydroxysulfosuccinimide).[1]

-

Activation Buffer: 0.1M MES, pH 6.0.[1]

-

Coupling Buffer: 0.1M PBS, pH 7.2.[1]

Step-by-Step Synthesis:

-

Activation: Dissolve 1 mg this compound in 500 µL Activation Buffer. Add 0.4 mg EDC and 1.1 mg Sulfo-NHS.[1] Incubate for 15 minutes at room temperature (RT) to form the semi-stable amine-reactive ester.[1]

-

Conjugation: Add the activated this compound solution to the amine-modified oligonucleotide (dissolved in Coupling Buffer) at a 20:1 molar excess.

-

Incubation: Incubate for 2 hours at RT with gentle agitation.

-

Purification: Remove unreacted biotin using a Sephadex G-25 spin column or ethanol precipitation.[1]

-

Validation: Quantify labeling efficiency via Dot Blot or Mass Spectrometry.

Phase 2: Tissue Preparation & Hybridization[1]

Reagents:

-

Fixative: 4% Paraformaldehyde (PFA) in PBS (DEPC-treated).[1]

-

Permeabilization: Proteinase K (10 µg/mL).[1]

-

Hybridization Buffer: 50% Formamide, 5x SSC, 5x Denhardt’s, 100 µg/mL Yeast tRNA.[1]

Protocol:

-

Deparaffinization: Xylene (2x 5 min), Ethanol series (100% -> 70%), DEPC-water rinse.[1]

-

Permeabilization: Incubate slides in Proteinase K for 10-20 min at 37°C. Critical: Optimize time to balance signal access vs. morphology retention.

-

Pre-Hybridization: Incubate in Hybridization Buffer (no probe) for 1 hour at the hybridization temperature (typically 55°C-65°C, probe dependent).

-

Hybridization: Apply 100-500 ng of This compound-labeled probe per slide.[1] Cover with Hybrislip.[1] Incubate overnight at hybridization temp in a humidified chamber.

-

Stringency Washes:

-

2x SSC, 55°C (15 min).

-

0.2x SSC, 55°C (2x 15 min). High stringency removes non-specific binding.

-

Phase 3: Detection (Tyramide Signal Amplification - TSA)

For low-abundance targets, standard Streptavidin-AP is insufficient.[1] Use TSA (Cardboard amplification).[1]

Workflow Diagram:

Caption: TSA workflow for amplifying signals from this compound probes. HRP catalyzes the deposition of tyramide near the hybridization site.

Steps:

-

Blocking: Apply 3% H2O2 (10 min) to quench endogenous peroxidase.[1] Follow with Avidin/Biotin blocking kit if using high-biotin tissues (kidney, liver).[1]

-

Binding: Incubate with Streptavidin-HRP (Horseradish Peroxidase) for 30 min at RT. Wash 3x with TBST.[1]

-

Amplification: Apply Tyramide working solution (e.g., Tyramide-Cy3 or Tyramide-Alexa488) for 5-10 min.[1]

-

Wash & Mount: Wash 3x TBST. Counterstain with DAPI.[1] Mount with anti-fade medium.[1]

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| High Background | Endogenous Biotin | Use Avidin/Biotin blocking kit before probe addition.[1] |

| Weak Signal | Poor Probe Penetration | Increase Proteinase K time; ensure this compound linker is used (hydrophilicity helps). |

| Spotty Staining | Probe Aggregation | This compound reduces aggregation, but ensure probe is fully dissolved.[1] Heat probe to 80°C before adding to hyb buffer. |

| Non-Specific Binding | Electrostatic Interaction | Increase salt in wash buffers or add Heparin to hybridization buffer.[1] |

References

-

In Situ Hybridization Protocols: National Institutes of Health (NIH).[1] (2002).[1][5] Biotinylated probes for in situ hybridization histochemistry. PubMed.[1][7] Retrieved from [Link]

-

Tyramide Signal Amplification (TSA): Faget, L., & Hnasko, T. S.[1] (2015).[1] Tyramide Signal Amplification for Immunofluorescence and In Situ Hybridization. Methods in Molecular Biology. Retrieved from [Link][1]

Disclaimer: This protocol is for research use only. Optimization of Proteinase K digestion and hybridization temperature is required for specific tissue types.

Sources

- 1. echemi.com [echemi.com]

- 2. biosynth.com [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rac Biotin-d4 | CAS 1217850-77-5 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 同等品検索の結果 | コスモ・バイオ株式会社 [search.cosmobio.co.jp]

- 7. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Covalent Conjugation of Biotin Diacid to Antibodies via Carbodiimide Chemistry

Introduction: The Rationale for Biotin Diacid Conjugation

The biotin-avidin interaction, characterized by its extraordinary affinity (Kd ≈ 10⁻¹⁵ M) and specificity, is a cornerstone of modern life sciences research.[1] Biotinylating primary or secondary antibodies enables sensitive detection in a multitude of applications, including ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry.[1][2] While N-hydroxysuccinimide (NHS) esters of biotin are widely used for their direct reactivity with primary amines, this approach can be suboptimal if lysine residues are critical for the antibody's antigen-binding activity.[3]

This application note provides a detailed protocol for the conjugation of this compound to antibodies. Unlike pre-activated NHS-biotins, this compound possesses a terminal carboxylic acid. This functional group is unreactive towards the antibody until it is activated. This is achieved through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method offers distinct advantages:

-

Controlled Reaction: The two-step process allows for the activation of biotin before its introduction to the antibody, minimizing the risk of antibody polymerization (cross-linking) that can occur with single-step EDC reactions.[4]

-

Versatility: It provides an alternative when amine-reactive NHS-esters are not suitable or when researchers need to conjugate to a molecule that presents a primary amine for reaction.[4]

-

Stable Amide Bond Formation: The resulting conjugate is linked via a stable amide bond, ensuring the biotin label remains securely attached throughout experimental procedures.[]

This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework from chemical principles to post-conjugation quality control.

Principle of the Method: Two-Step Carbodiimide Chemistry

The conjugation of this compound to an antibody's primary amines (found on lysine residues and the N-terminus) is a well-established method rooted in carbodiimide chemistry.[6] The process involves two discrete stages to ensure optimal efficiency and preserve antibody function.

Step 1: Activation of this compound First, the carboxyl group (-COOH) on this compound is activated using EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS).[7] EDC facilitates the formation of a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the carboxyl group and reduce conjugation efficiency. The inclusion of NHS rapidly converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[7] This activation step is optimally performed at a slightly acidic pH (4.5–6.0) to maximize the stability and reactivity of the carbodiimide.[7]

Step 2: Conjugation to the Antibody The activated Biotin-NHS ester is then introduced to the antibody solution. The reaction pH is raised to a physiological or slightly alkaline range (7.2–8.5), which deprotonates the primary amines (-NH₂) on the antibody, making them nucleophilic.[3][8] These nucleophilic amines attack the NHS ester, displacing the NHS group and forming a stable, covalent amide bond between the biotin and the antibody.

The following diagram illustrates the complete chemical pathway.

Caption: Chemical pathway for this compound conjugation.

Materials and Reagents

| Reagent | Recommended Supplier | Notes |

| Purified Antibody | N/A | Must be in an amine-free buffer (e.g., PBS, MES). Remove Tris, glycine, or sodium azide. |

| This compound | e.g., Sigma-Aldrich | Store desiccated at -20°C. |

| EDC (EDAC) | e.g., Thermo Fisher | Water-soluble carbodiimide. Store desiccated at -20°C. Equilibrate to RT before opening.[7] |

| NHS or Sulfo-NHS | e.g., Thermo Fisher | Sulfo-NHS is water-soluble. Store desiccated at -20°C. Equilibrate to RT before opening.[7] |

| Anhydrous Dimethyl Sulfoxide (DMSO) | N/A | For dissolving this compound. |

| Activation Buffer (MES Buffer) | N/A | 0.1 M MES, 0.5 M NaCl, pH 6.0. |

| Conjugation Buffer (PBS) | N/A | 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.4. |

| Quenching Buffer | N/A | 1 M Tris-HCl, pH 8.0 or 1 M Glycine. |

| Desalting Columns (e.g., Zeba™ Spin) | e.g., Thermo Fisher | For purification of the final conjugate. Choose appropriate molecular weight cutoff (e.g., 40K).[9] |

| HABA/Avidin Assay Kit | e.g., Thermo Fisher | For determining the degree of biotinylation. |

| Spectrophotometer | N/A | Capable of measuring absorbance at 280 nm and 500 nm. |

Experimental Protocols

This section details the complete workflow, from initial preparation to the final purified product. It is critical to first optimize the molar ratio of biotin to antibody to achieve the desired degree of labeling without compromising antibody function.[1] A typical starting point is a 10- to 30-fold molar excess of biotin to antibody.[1][3]

Caption: Overall experimental workflow for antibody biotinylation.

Preparation of Antibody and Reagents

-

Antibody Preparation:

-

The antibody must be purified and at a concentration of at least 2 mg/mL for optimal results.[10]

-

Crucially, the antibody buffer must be free of primary amines (e.g., Tris, glycine) and sodium azide, as these will compete with the conjugation reaction.

-

If necessary, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.[1]

-

-

Reagent Preparation:

-

Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be made fresh immediately before use.[10]

-

Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer (MES, pH 6.0). These must also be used immediately.

-

Step-by-Step Conjugation Protocol

This protocol is based on conjugating 1 mg of an IgG antibody (MW ≈ 150,000 Da) at a 20-fold molar excess of biotin.

-

Calculate Reagent Quantities:

-

Moles of Antibody: (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol

-

Moles of this compound needed (20x excess): 6.67 nmol * 20 = 133.4 nmol

-

Volume of this compound (10 mg/mL, MW = 244.3 g/mol ):

-

Mass needed: 133.4 nmol * 244.3 g/mol = 32.6 µg

-

Volume: 32.6 µg / (10 µg/µL) = 3.26 µL

-

-

For the two-step reaction, a molar ratio of NHS:EDC of 2:1 to this compound is recommended.

-

Moles of NHS needed: 133.4 nmol * 2 = 266.8 nmol

-

Moles of EDC needed: 133.4 nmol * 1 = 133.4 nmol

-

Calculate volumes from your 10 mg/mL stock solutions similarly.

-

-

-

Activation of this compound (Step 1):

-

In a microfuge tube, combine the calculated volume of this compound stock (3.26 µL) with the calculated volumes of NHS and EDC stock solutions.

-

Incubate the activation mixture for 15 minutes at room temperature.[7]

-

-

Conjugation to Antibody (Step 2):

-

Add the entire activation mixture to your antibody solution (e.g., 1 mg of antibody in 0.5 mL of PBS, pH 7.4).

-

Incubate the reaction for 2 hours at room temperature, protected from light.[10]

-

-

Quenching the Reaction:

Purification of the Biotinylated Antibody

It is essential to remove unreacted biotin and byproducts, as free biotin can bind to streptavidin in downstream applications and cause high background signals.[1]

-

Prepare Desalting Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO) with PBS, pH 7.4, according to the manufacturer's instructions.

-

Apply Sample: Load the entire quenched reaction mixture onto the column.

-

Elute: Centrifuge the column to collect the purified, biotinylated antibody. The larger antibody conjugate will elute, while smaller molecules (free biotin, EDC, NHS) are retained in the column matrix.[11]

Data Interpretation and Quality Control

A successful conjugation requires verification. This involves measuring the final protein concentration and determining the average number of biotin molecules incorporated per antibody, known as the degree of biotinylation (DOB).

Measuring Antibody Concentration

Measure the absorbance of the purified conjugate at 280 nm (A280) using a spectrophotometer. Calculate the concentration using the Beer-Lambert law: Concentration (mg/mL) = (A280 / Extinction Coefficient) * Pathlength

For a typical IgG, the extinction coefficient (E1%) is ~1.4.

Determining the Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.[9][12] The assay is based on the displacement of the HABA dye from avidin by biotin, which causes a decrease in absorbance at 500 nm.[12][13]

-

Perform the assay using a commercial kit according to the manufacturer's protocol. This typically involves:

-

Measuring the A500 of the HABA/Avidin solution (A500_blank).

-

Adding a known volume of your biotinylated antibody and measuring the new A500 (A500_sample).

-

-

Calculate the DOB: The change in absorbance is proportional to the amount of biotin in your sample.[13] The kit's manual will provide the necessary formulas to calculate the moles of biotin per mole of antibody.

-

Optimal DOB: An ideal DOB is typically between 3 and 6 biotins per antibody.[10]

-

Low DOB (<3): May result in poor signal amplification.

-

High DOB (>8): Can lead to antibody precipitation or reduced antigen-binding affinity due to steric hindrance or modification of critical lysine residues.[14]

-

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low Degree of Biotinylation | Inactive EDC/NHS (hydrolyzed due to moisture). | Purchase fresh reagents. Always allow EDC/NHS vials to warm to room temperature before opening. Prepare stock solutions immediately before use. |

| Presence of competing amines (Tris, glycine) in the antibody buffer. | Perform thorough buffer exchange of the antibody into an amine-free buffer (e.g., PBS) before starting the conjugation. | |

| Incorrect reaction pH. | Ensure the activation step is done at pH ~6.0 and the conjugation step at pH 7.2-8.5. Verify the pH of your buffers. | |

| High Degree of Biotinylation / Precipitate Formation | Molar excess of biotin reagent is too high. | Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio for your specific antibody.[10] |

| Antibody concentration is too high. | While higher concentration is generally good, very high levels can promote aggregation. Work within the recommended 2-10 mg/mL range. | |

| Loss of Antibody Activity | Biotinylation of lysine residues within the antigen-binding site (paratopes). | Reduce the molar excess of biotin to achieve a lower DOB.[3] Consider alternative chemistries that target other sites, such as carbohydrate moieties on the Fc region.[3] |

| Harsh reaction conditions. | Ensure pH and temperature are within the recommended ranges. Avoid vigorous vortexing which can denature the antibody. | |

| High Background in Assays (e.g., ELISA) | Incomplete removal of free biotin. | Ensure the desalting column has the correct molecular weight cutoff and is used according to the manufacturer's protocol.[15] Consider a second purification step if needed. |

| Endogenous biotin in the sample. | This is a common issue in tissues like liver and kidney.[16] Use an avidin/biotin blocking step in your assay protocol before adding the conjugated antibody.[16] |

References

-

Biotinylation of Antibodies. (n.d.). University of California, San Francisco. Retrieved from [Link]

-

Biotinylated Antibody: Protocol, Detect Methods, and Applications. (n.d.). Sino Biological. Retrieved from [Link]

-

Antibody Biotinylation Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Biotin Conjugation. (n.d.). BiochemiCalc. Retrieved from [Link]

-

Biotin Conjugation. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]

-

Labeling Antibodies With N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin. (2020). Methods in Molecular Biology. PubMed. Retrieved from [Link]

-

Purification of Small Batches of Biotinylated Antibodies by Immobilized Metal Affinity Chromatography for Ligand Binding Method Development. (2020). Journal of Immunological Methods. Retrieved from [Link]

-

How much biotin is coupled to my protein? The HABA/Avidin Assay. (2017). G-Biosciences. Retrieved from [Link]

-

The Secrets of Coupling with Biotin! (2012). G-Biosciences. Retrieved from [Link]

-

Purification of Labeled Antibodies Using Size-Exclusion Chromatography. (2020). Methods in Molecular Biology. PubMed. Retrieved from [Link]

-

Antibody Coupling to Magnetic Beads: A Comprehensive Guide. (n.d.). nanomicrospheres. Retrieved from [Link]

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 6. Antibody Coupling to Magnetic Beads: A Comprehensive Guide - nanomicronspheres [nanomicronspheres.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. mesoscale.com [mesoscale.com]

- 10. drmr.com [drmr.com]

- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. broadpharm.com [broadpharm.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. biomedres.us [biomedres.us]

- 16. Biotinylated secondary antibodies: detect low-abundance proteins | Abcam [abcam.com]

Application Note: Strategic Mapping of Protein-Protein Interactions Using Biotin Diacid-Derived Crosslinkers

Executive Summary

The study of Protein-Protein Interactions (PPIs) has evolved beyond simple binary detection (e.g., Western Blot co-IP) toward structural mapping of protein complexes. A critical limitation in standard immunoprecipitation is the loss of weak or transient interactions during wash steps.

This guide details the application of Biotin Diacid derivatives as the architectural core for Biotinylated Homobifunctional Crosslinkers . Unlike standard crosslinkers (e.g., DSS, BS3), this compound-based reagents possess a "trifunctional" logic: two reactive arms (derived from the diacid carboxyls) to covalently lock interacting proteins, and a central biotin handle for rigorous affinity enrichment. This methodology allows for the isolation of low-abundance cross-linked peptides from complex lysates, significantly enhancing the sensitivity of Mass Spectrometry (XL-MS) analysis.

The Chemistry of this compound Scaffolds

To understand the application, one must understand the reagent architecture. "this compound" (often Biotin-PEG-Diacid or similar analogues) serves as the precursor. Through activation (typically creating Bis-NHS esters), it transforms into a crosslinker that bridges lysine residues on interacting proteins.

Mechanism of Action[1][2]

-

The Anchor: The biotin moiety remains chemically inert during the cross-linking reaction but serves as a high-affinity handle (

) for downstream purification. -

The Bridge: The diacid backbone provides a specific spacer arm length (typically 10–25 Å). This defines the maximum distance between cross-linked residues, providing structural constraints for modeling.

-

The Warheads: The two carboxylic acid groups are activated (e.g., to N-hydroxysuccinimide esters) to react with primary amines (Lysine side chains or N-termini) on the protein surface.

Advantages over Standard Methods

| Feature | Standard Co-IP | Standard Cross-linking (DSS) | This compound XL-MS |

| Interaction Type | Stable/Strong only | Stable & Transient | Stable, Transient & Weak |

| Enrichment | Antibody-dependent | None (High background) | Streptavidin (Universal) |

| Structural Data | None (Binary Yes/No) | Distance constraints | Distance constraints + Site ID |

| Sample Complexity | Low (Purified proteins) | High noise in lysates | High Signal-to-Noise (Enriched) |

Experimental Workflow: Biotin-XL-MS

The following protocol utilizes a Biotin-Aspartate-Diacid bis-NHS ester (or equivalent Biotin-PEG-Diacid derivative) to map interactions in a mammalian cell lysate or purified complex.

Phase 1: Cross-linking Reaction

Objective: Covalently lock interacting proteins without causing massive aggregation.

Reagents:

-

Target Protein Complex (0.5 – 1.0 mg/mL in non-amine buffer like HEPES or PBS).

-

This compound Crosslinker (dissolved in dry DMSO to 50 mM immediately before use).

-

Quenching Buffer: 1M Tris-HCl, pH 8.0.

Protocol:

-

Buffer Exchange: Ensure proteins are in HEPES or Phosphate buffer (pH 7.4–8.0). Critical: Remove all Tris or Glycine, as they will compete with the crosslinker.

-

Titration: Prepare crosslinker working solutions. A molar excess of 20× to 50× is standard.

-

Expert Insight: Perform a pilot experiment with 10×, 20×, and 50× excess. Analyze by SDS-PAGE/Silver Stain. You want to see a shift to higher molecular weight bands (dimers/trimers) but avoid smearing at the top of the gel, which indicates non-specific aggregation.

-

-

Incubation: Add crosslinker to protein sample. Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours on ice (to slow kinetics and increase specificity).

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes at RT.

Phase 2: Digestion and Enrichment

Objective: Isolate only the peptides involved in the interaction.

Protocol:

-

Denaturation: Add Urea (8M final) or SDS (1% final) to unfold proteins. Reduce (DTT) and alkylate (IAA) cysteines as per standard proteomics protocols.

-

Digestion: Dilute Urea to <2M. Add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

-

Peptide Cleanup (Pre-Enrichment): Desalt peptides using C18 spin columns (Sep-Pak) to remove salts and hydrolyzed crosslinker reagents.

-

Streptavidin Capture:

-

Incubate desalted peptides with Streptavidin Magnetic Beads (High Capacity) for 1–2 hours at RT.

-

Why this works: Non-crosslinked peptides (the vast majority) flow through. Only peptides containing the this compound linker (the cross-linked species) bind.

-

-

Stringent Washing: Wash beads 3× with PBS + 0.1% SDS, followed by 3× with pure water or 20% Acetonitrile. This removes non-specifically bound hydrophobic peptides.

-

Elution:

-

If using cleavable linker: Use chemical cleavage (e.g., TCEP for disulfide-containing diacids).

-

If using non-cleavable: Elute with 70% Acetonitrile / 0.1% Formic Acid / 5mM Biotin (competition) or by boiling (less recommended for MS).

-

Visualizing the Workflow

The following diagram illustrates the logic of using this compound crosslinkers to filter complex data down to precise structural constraints.

Caption: Workflow for enriching low-abundance interaction interfaces using this compound crosslinkers.

Data Interpretation & Troubleshooting

Identifying the Cross-link

In Mass Spectrometry, a cross-linked peptide appears as two distinct peptide sequences connected by a linker of known mass.

-

Mass Shift: You must search for the specific mass addition of your this compound derivative.

-

Reporter Ions: Some advanced this compound linkers cleave inside the MS collision cell, generating specific reporter ions that flag the spectrum as "containing a cross-link."

Common Pitfalls

| Issue | Cause | Solution |

| Precipitation during XL | Crosslinker concentration too high or DMSO % too high. | Limit DMSO to <5% final. Titrate crosslinker down. |

| No Enrichment | Biotin steric hindrance or bead saturation. | Use a longer spacer (PEG-Diacid). Ensure beads are "High Capacity." |

| High Background | Non-specific binding to beads. | Increase wash stringency (include 0.1% SDS or 2M Urea in wash). |

References

-

Synthesis of Biotin-tagged Chemical Cross-linkers and their Applications for Mass Spectrometry. Source: National Institutes of Health (NIH) / PubMed Context: foundational method for synthesizing lysine-reactive homobifunctional cross-linkers with a central biotin handle.[1][2] URL:[Link]

-

A Journey Towards Developing a New Cleavable Crosslinker Reagent for In-cell Crosslinking. Source: bioRxiv Context: Discusses the use of Azide-S-S-biotin and diacid precursors for advanced in-cell enrichment strategies.[3] URL:[Link]

-

Biotin's Role in Protein Interactions (Overview). Source: Journal of Medicinal Chemistry (ACS) Context: Detailed analysis of the thermodynamics of the Biotin-Streptavidin interaction, crucial for designing enrichment steps. URL:[Link]

-

Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation. Source: Analytical Chemistry (ACS) Context: Protocols for using cleavable biotin reagents to reduce background and improve elution efficiency in proteomics. URL:[Link]

Sources

Application Note: A Step-by-Step Guide to Biotin Diacid Cell Surface Labeling

Abstract

Cell surface proteins are critical mediators of cellular function, involved in everything from signal transduction to cell adhesion, making them prime targets for diagnostics and therapeutics.[1][2] Isolating and studying these proteins, however, can be challenging due to their complex nature.[2] Cell surface biotinylation is a powerful technique that specifically labels these accessible proteins, enabling their isolation and subsequent analysis.[1][3][4] This guide provides a comprehensive, step-by-step protocol for labeling live cells using amine-reactive, water-soluble biotin diacid reagents, such as Sulfo-NHS-Biotin. We delve into the chemical principles, offer detailed methodologies for adherent and suspension cells, outline a protocol for downstream analysis via streptavidin affinity purification and Western blotting, and provide a troubleshooting guide to ensure experimental success.

Principle of the Method

Cell surface labeling with this compound leverages a classic bioconjugation chemistry reaction. The most common reagents for this application are N-hydroxysuccinimide (NHS) esters of biotin.[5] These reagents efficiently and covalently react with primary amines (–NH₂) found on the N-terminus of polypeptides and the side chains of lysine (K) residues.[5][6]

Why Sulfo-NHS-Biotin? For cell surface labeling, it is critical to use a biotinylation reagent that cannot permeate the cell membrane. The addition of a sulfonate group (–SO₃) to the NHS ring, creating Sulfo-NHS-Biotin, renders the molecule water-soluble and membrane-impermeable.[5][6][7] This ensures that only proteins on the exterior of the cell are labeled, preventing confounding data from intracellular protein biotinylation.[8]

The reaction proceeds by nucleophilic attack from the primary amine on the NHS-ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group. This reaction is most efficient at a neutral to slightly alkaline pH (7-9).[5][6]

Caption: Figure 1. This compound Reaction Mechanism.

Materials and Reagents

2.1. Reagents

-

Biotinylation Reagent: EZ-Link™ Sulfo-NHS-LC-Biotin or similar water-soluble, amine-reactive biotin. Store desiccated at -20°C.[9]

-

Cell Culture: Adherent or suspension cells of interest.

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Must be free of primary amines (e.g., Tris) and carrier proteins (e.g., BSA).

-

Quenching Buffer: 100 mM Glycine or 50-100 mM Tris in PBS.

-

Lysis Buffer: RIPA buffer or other suitable detergent-based lysis buffer containing protease inhibitors.

-

-

Affinity Purification:

-

Streptavidin or NeutrAvidin Agarose Beads.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

-

Downstream Analysis:

-

SDS-PAGE gels, buffers, and apparatus.

-

Nitrocellulose or PVDF membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST). Note: Avoid milk if using streptavidin-HRP for detection, as milk contains endogenous biotin.[10]

-

Primary antibody for protein of interest.

-

Streptavidin-HRP or appropriate secondary antibody.

-

Chemiluminescent substrate (ECL).

-

2.2. Equipment

-

Refrigerated centrifuge

-

Ice bucket

-

Rocking platform or orbital shaker

-

Standard cell culture equipment (incubator, biosafety cabinet)

-

Western blotting equipment

Experimental Protocols

This section provides detailed step-by-step protocols for labeling adherent and suspension cells. Optimization may be required depending on the cell type and experimental goals.[11]

3.1. Reagent Preparation (Critical First Step)

-